2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
The synthesis of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves multiple steps. The general synthetic route includes the formation of the triazole ring followed by the introduction of the sulfanyl and acetohydrazide groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can affect the function of metalloproteins. Additionally, the chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups. Similar compounds include:
1,2,4-Triazole: Known for its antifungal properties.
Thiadiazole derivatives: Studied for their antimicrobial and anticancer activities.
Benzoxazole derivatives: Explored for their potential as anti-inflammatory agents
This compound’s unique structure allows it to exhibit a wide range of biological activities, making it a valuable target for further research and development.
Properties
Molecular Formula |
C24H19Cl2N5OS2 |
---|---|
Molecular Weight |
528.5 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS2/c1-33-21-12-2-16(3-13-21)14-27-28-22(32)15-34-24-30-29-23(17-4-6-18(25)7-5-17)31(24)20-10-8-19(26)9-11-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
DXQWDELMFPZCJJ-MZJWZYIUSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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